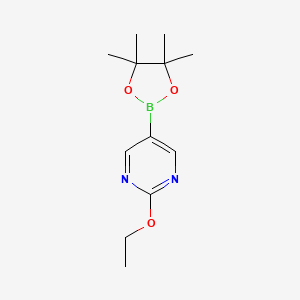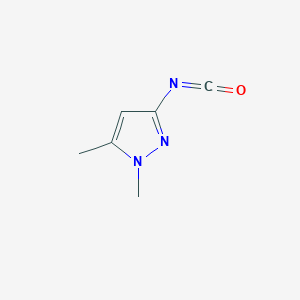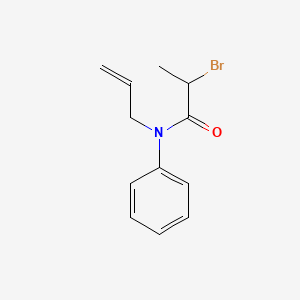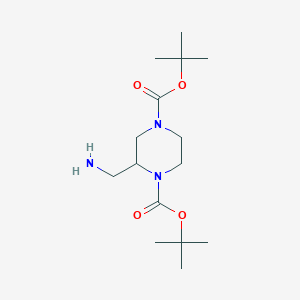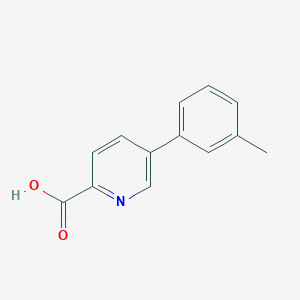
5-(m-Tolyl)picolinic acid
Übersicht
Beschreibung
5-(m-Tolyl)picolinic acid is a product intended for research use. It is a derivative of picolinic acid, which is an isomer of nicotinic acid and isonicotinic acid . Picolinic acid is a white solid that is soluble in water .
Synthesis Analysis
The synthesis of picolinic acid compounds, including 5-(m-Tolyl)picolinic acid, has been studied in the context of their potential as synthetic auxin herbicides . Using the structural skeleton of recently launched picolinate compounds as a template, a series of 4-amino-3,5-dicholor-6-(5-aryl-substituted-1-pytazolyl)-2-picolinic acid compounds were designed and synthesized .Molecular Structure Analysis
While specific molecular structure analysis for 5-(m-Tolyl)picolinic acid was not found, studies on similar compounds like 3-methyl picolinic acid have been conducted . These studies involve scaled quantum mechanical calculations using density functional theory .Chemical Reactions Analysis
The chemical reactions involving picolinic acid compounds have been explored in the context of their herbicidal activity . The compounds were tested for inhibitory activity against the growth of Arabidopsis thaliana roots .Physical And Chemical Properties Analysis
5-(m-Tolyl)picolinic acid has a molecular formula of C13H11NO2 and a molecular weight of 213.23 g/mol. More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Research by Tamer et al. (2018) explored the antimicrobial properties of picolinic acid derivatives, including spectroscopic characterizations and Density Functional Theory (DFT) calculations. These compounds showed significant activity against Gram-positive and Gram-negative bacteria, as well as antifungal activities against yeast strains. The DNA interactions of these molecules were also analyzed through molecular docking simulations, highlighting their potential as antimicrobial agents (Tamer et al., 2018).
Herbicide Development
Yang et al. (2021) designed and synthesized 3-chloro-6-pyrazolyl-picolinate derivatives to explore their herbicidal activity. These compounds displayed significant post-emergence herbicidal activity and a broader spectrum compared to traditional herbicides. This study suggests the potential of picolinate derivatives in developing novel synthetic auxin herbicides (Yang et al., 2021).
Metal-Organic Frameworks (MOFs)
Gu et al. (2017) applied 5-(3,4-Dicarboxylphenyl)picolinic acid in the assembly of coordination compounds with Mn, Ni, Cu, and Zn. These compounds were characterized for their structural features and photocatalytic activity. The study provides insights into using picolinic acid derivatives for crystal engineering and their application in photocatalytic degradation of pollutants (Gu et al., 2017).
Safety And Hazards
While specific safety data for 5-(m-Tolyl)picolinic acid was not found, general safety data for picolinic acid indicates that it is harmful if swallowed and causes serious eye irritation . It is recommended to wash hands and face thoroughly after handling, and not to eat, drink, or smoke when using this product .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(3-methylphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-3-2-4-10(7-9)11-5-6-12(13(15)16)14-8-11/h2-8H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLCAKMPPRCRCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CN=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679298 | |
| Record name | 5-(3-Methylphenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(m-Tolyl)picolinic acid | |
CAS RN |
1226205-54-4 | |
| Record name | 5-(3-Methylphenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



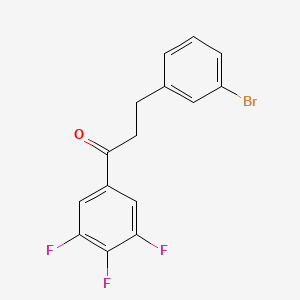
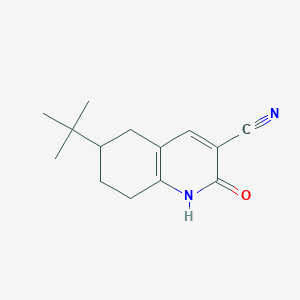
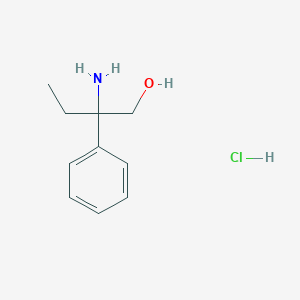
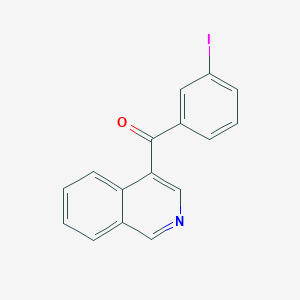
![{6-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]hexan-2-yl}(ethyl)amine](/img/structure/B1532305.png)
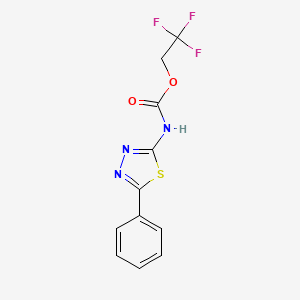
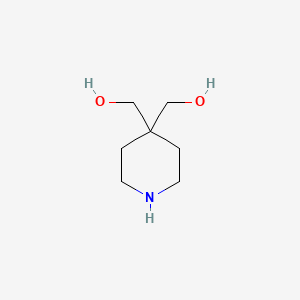
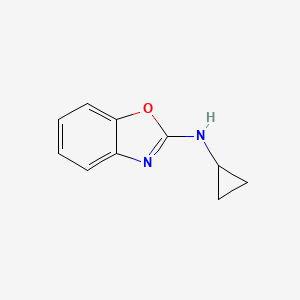
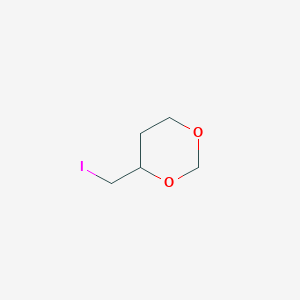
![1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1532313.png)
